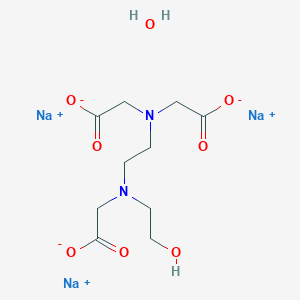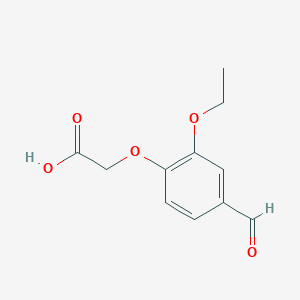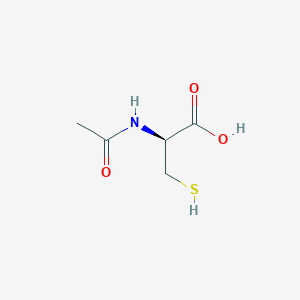
2,3,4-三甲基苯酚
描述
2,3,4-Trimethylphenol is a type of hydroxytoluene . It has the molecular formula C9H12O and a molecular weight of 136.1910 .
Synthesis Analysis
The synthesis of 2,3,6-trimethylphenol involves several steps, including the addition of H2SO4 at 2°C, followed by the addition of sodium nitrite (NaNO2) still at 2°C, and then heating up to 25°C to initiate the reaction . Another method involves the direct oxidation of 2,3,6-trimethylphenol into trimethyl-1,4-benzoquinone .Molecular Structure Analysis
The molecular structure of 2,3,4-Trimethylphenol has been studied using ab initio Hartree–Fock (HF) and density functional theory (DFT/B3LYP) methods using a 6-31+G (d,p) basis set .Chemical Reactions Analysis
The reactions of 2,3,4-Trimethylphenol involve various processes. For instance, the photosensitized loss of phenols by humic substances (HS) was examined for a variety of untreated as well as borohydride-reduced HS . Another study reported a “green chemistry approach” with respect to the highly selective and environmentally friendly oxidation of 2,3,6-trimethylphenol (TMP) to trimethyl-1,4-benzoquinone (TMQ) with molecular oxygen as oxidant and a copper catalyst immobilized in a molten salt .Physical And Chemical Properties Analysis
2,3,4-Trimethylphenol has a molecular weight of 136.19 g/mol . Its exact mass and monoisotopic mass are 136.088815002 g/mol . It has a topological polar surface area of 20.2 Ų .科学研究应用
Degradation of Organic Toxic Byproducts
Trimethylphenol is an organic toxic byproduct of industrial processes, which is difficult to eliminate through conventional degradation without harsh conditions . A sulfite-based oxidation process activated by ZnO-embedded hydrogel was studied for the degradation of 2,4,6-trimethylphenols in ambient conditions . The ZnO/Na 2 SO 3 oxidative system can effectively degrade trimethylphenol via the generation of radicals . This suggests the promising potential of ZnO-hydrogel in wastewater treatment with good performance in terms of pH sensitivity, anion interference, recyclability, etc .
Production of Vitamin E Intermediates
The oxidation of 2,3,6-trimethylphenol (TMP) can produce both 2,3,5-trimethyl-1,4-benzoquinone (TMQ) and 2,3,5-trimethyl-1,4-hydroquinone (TMHQ) as important intermediates of vitamin E . A highly active and reusable CuO@PIM-1 catalyst was developed for the aerobic oxidation of TMP to TMQ and TMHQ . The CuO@PIM-1 catalyst is highly active and selective for the aerobic oxidation of TMP, and TMQ and TMHQ can be obtained in yields of 81% and 19%, respectively . The CuO@PIM-1 catalyst can be recovered easily and reused at least 5 times without deactivation .
安全和危害
2,3,4-Trimethylphenol is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Precautions include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn .
属性
IUPAC Name |
2,3,4-trimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-6-4-5-9(10)8(3)7(6)2/h4-5,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUGBBIQLIVCSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865331 | |
| Record name | Phenol, 2,3,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trimethylphenol | |
CAS RN |
526-85-2, 26998-80-1 | |
| Record name | 2,3,4-Trimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=526-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4-Trimethylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026998801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2,3,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2,3,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-trimethylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trimethylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,4-TRIMETHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9295A0BC1N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,3,6-Trimethylphenol?
A1: 2,3,6-Trimethylphenol has the molecular formula C9H12O and a molecular weight of 136.19 g/mol.
Q2: Are there different isomers of Trimethylphenol?
A: Yes, there are six possible isomers of trimethylphenol, each with the methyl groups in different positions on the phenol ring. These include 2,3,4-trimethylphenol, 2,3,5-trimethylphenol, 2,3,6-trimethylphenol, 2,4,5-trimethylphenol, 2,4,6-trimethylphenol, and 3,4,5-trimethylphenol. [, ]
Q3: How is 2,3,6-Trimethylphenol typically synthesized?
A: One method involves a gas-phase reaction of 2,5-dimethylphenol with methanol, water, and nitrogen in a fixed bed reactor using an iron oxide catalyst. []
Q4: How does the addition of methyl groups to the phenol ring affect the reactivity of trimethylphenols?
A: The position and number of methyl groups influence the reactivity of trimethylphenols with OH radicals. Studies have shown that the rate constants for reactions with OH radicals differ among the isomers and can be compared to the reactivity trends observed for the methylation of benzene and phenol. []
Q5: Can 2,3,6-Trimethylphenol be used to synthesize other valuable compounds?
A: Yes, 2,3,6-Trimethylphenol is a key intermediate in the synthesis of 2,3,6-trimethyl-1,4-benzoquinone (TMBQ), a crucial precursor for vitamin E production. [, ]
Q6: What catalytic systems have been explored for the oxidation of 2,3,6-Trimethylphenol to TMBQ?
A6: Several catalytic systems have been investigated, including:
- Copper-based catalysts: Copper(II) nitrate in an aerobic, water-based system. []
- Ionic liquids: Trifloaluminate ionic liquids ([emim][OTf]-Al(OTf)3) with hydrogen peroxide. []
- Supported catalysts: Copper(II) complexes immobilized on anion exchangers with hydrogen peroxide. []
- Heterogeneous catalysts: Meso-substituted anionic metalloporphyrin catalysts immobilized on ionic liquid-functionalized mesoporous silica using hydrogen peroxide as the oxidant. []
Q7: What factors influence the catalytic oxidation of 2,3,6-Trimethylphenol?
A: Various factors impact the reaction, including the type of catalyst, oxidant concentration, solvent, temperature, and reaction time. These parameters can affect the conversion of 2,3,6-Trimethylphenol and the selectivity towards TMBQ. [, ]
Q8: Can you explain the role of trifloaluminate ionic liquids in the oxidation of 2,3,6-Trimethylphenol?
A: These ionic liquids act as Lewis acid catalysts, activating hydrogen peroxide and facilitating the oxidation process. They offer advantages like high selectivity and the potential for recyclability. []
Q9: How does the support material affect the catalytic activity of immobilized copper(II) complexes in 2,3,6-Trimethylphenol oxidation?
A: The structure of the Cu(II) complexes formed on the anion exchanger support influences their catalytic activity. ESR spectroscopy revealed that the oxidation process leads to rearrangements in these complexes, gradually reducing their catalytic activity over multiple uses. []
Q10: Are there environmentally friendly approaches to 2,3,6-Trimethylphenol oxidation?
A10: Yes, researchers are exploring greener alternatives, such as:
- Biocatalysis: Utilizing peroxidase-based catalysts for the selective oxidation of 2,3,6-trimethylphenol to produce 2,3,5-trimethylhydroquinone, an intermediate for vitamin E, with hydrogen peroxide as the oxidant. []
- Photocatalysis: Employing hypocrellin B grafted on activated carbon as photocatalysts to oxidize 2,3,5-trimethylphenol to 2,3,5-trimethylhydrobenzoquinone under visible light irradiation in an aerobic environment. []
Q11: Can 2,4,6-Trimethylphenol participate in polymerization reactions?
A: While not a monomer itself, 2,4,6-Trimethylphenol can act as a chain stopper in the oxidative polymerization of 2,6-dimethylphenol to produce poly(phenylene oxide) (PPO). This is due to the capping effect of the methyl group at the para position. [, ]
Q12: How can trimethylphenols be analyzed in complex mixtures?
A: Gas chromatography, particularly multidimensional gas chromatography coupled with mass spectrometry, is a suitable technique for identifying and quantifying trimethylphenols, such as 2,3,5-trimethylphenol, in various matrices, including hydrocarbons. This method often involves extraction with a solvent like monoethylene glycol before analysis. []
Q13: What are the environmental concerns associated with trimethylphenols?
A: Trimethylphenols, like many phenolic compounds, can have ecotoxicological effects. Research focuses on understanding their environmental fate, degradation pathways, and potential risks to aquatic life and ecosystems. Sustainable practices, such as recycling and proper waste management, are essential to mitigate any negative environmental impact. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





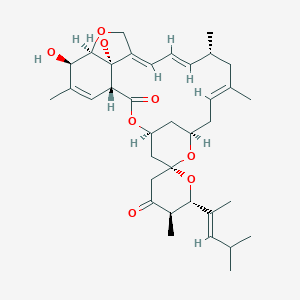
![(E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B109458.png)

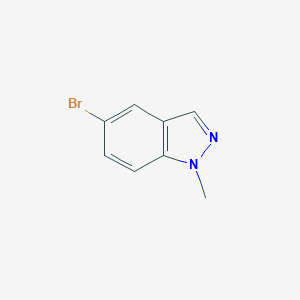




![(4R)-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B109487.png)
